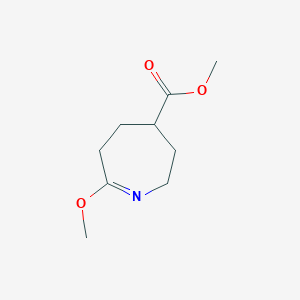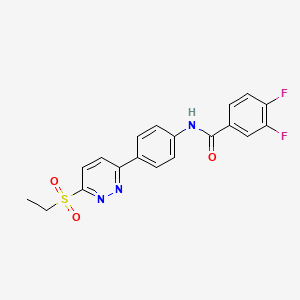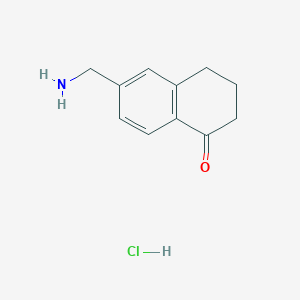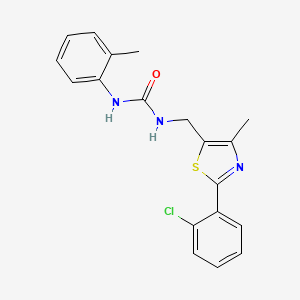
Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate” is a chemical compound with the CAS Number: 2138181-69-6 . It has a molecular weight of 185.22 . The compound is stored at a temperature of 4°C and is in liquid form .
Synthesis Analysis
The green synthesis of this compound involves the use of ε-caprolactam and dimethylcarbonate as methyl reagents . Factors influencing the synthetic reaction include the reaction time, the reaction temperature, and the mole ratio of reaction materials .Molecular Structure Analysis
The IUPAC name of the compound is “methyl 7-methoxy-2,3,4,5-tetrahydro-1H-azepine-4-carboxylate” and its InChI Code is "1S/C9H15NO3/c1-12-8-4-3-7 (5-6-10-8)9 (11)13-2/h4,7,10H,3,5-6H2,1-2H3" .Chemical Reactions Analysis
The compound undergoes a synthetic reaction under certain conditions such as specific reaction time, reaction temperature, and the mole ratio of reaction materials . The yield of the reaction can be as high as 81.2% under optimum conditions .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 185.22 and is stored at a temperature of 4°C .Safety And Hazards
Propriétés
IUPAC Name |
methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-12-8-4-3-7(5-6-10-8)9(11)13-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBKMIALBTWIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCC(CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B2882940.png)
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2882942.png)

![N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2882945.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-(dimethylamino)benzoate](/img/structure/B2882947.png)

![3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2882950.png)
![(2,4-Diphenyl-5-pyrimidinyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2882951.png)

![Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B2882957.png)

